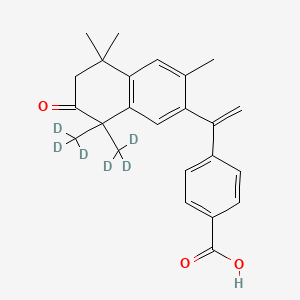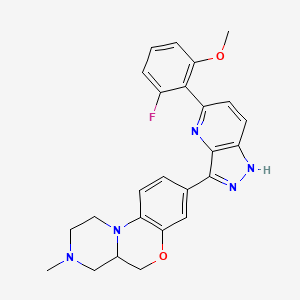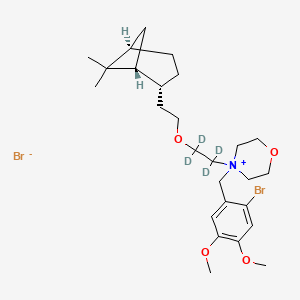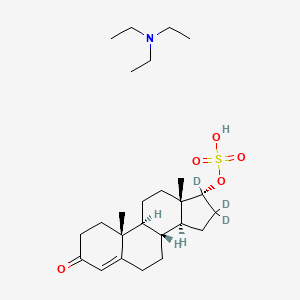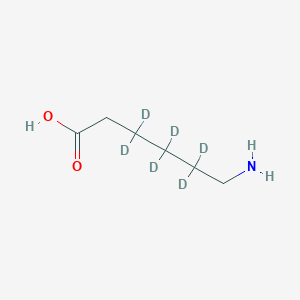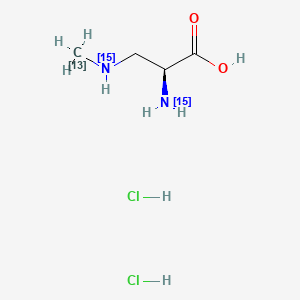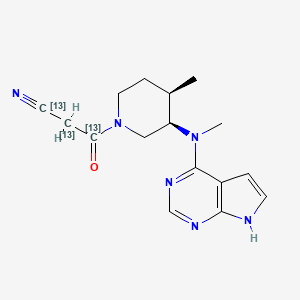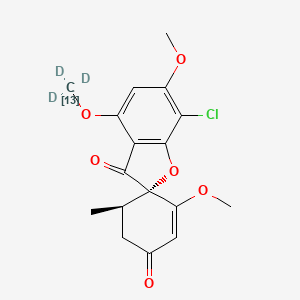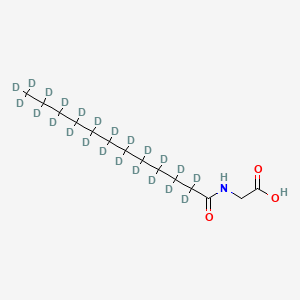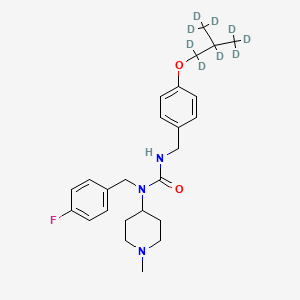
Pimavanserin-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pimavanserin-d9 is a deuterated form of pimavanserin, an atypical antipsychotic used primarily for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis . This compound is structurally similar to pimavanserin but contains deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pimavanserin-d9 involves multiple steps starting from commercially available starting materials. One reported method involves the use of 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine as starting materials . The synthesis proceeds through a series of reactions including etherification, reductive amination, and urea formation to yield this compound with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of scalable reaction conditions, cost-effective reagents, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Pimavanserin-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further characterized and utilized for different applications .
科学的研究の応用
Pimavanserin-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of pimavanserin.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated antipsychotics in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective antipsychotic medications
作用機序
Pimavanserin-d9 exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . It acts as an inverse agonist and antagonist at these receptors, modulating the serotonergic signaling pathways involved in hallucinations and delusions . Unlike other antipsychotics, this compound does not exhibit significant dopaminergic activity, which reduces the risk of motor side effects .
類似化合物との比較
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar mechanism of action but with significant dopaminergic activity.
Olanzapine: An atypical antipsychotic that also targets serotonin receptors but has a broader receptor profile.
Quetiapine: Similar in its serotonin receptor activity but with additional effects on adrenergic and histaminergic receptors
Uniqueness
Pimavanserin-d9 is unique due to its selective action on serotonin receptors without significant dopaminergic activity, which makes it particularly suitable for treating psychosis in Parkinson’s disease without exacerbating motor symptoms . The deuteration also enhances its metabolic stability, potentially leading to improved pharmacokinetic properties .
特性
分子式 |
C25H34FN3O2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-3-[[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)/i1D3,2D3,18D2,19D |
InChIキー |
RKEWSXXUOLRFBX-FPWMMKRCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
正規SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


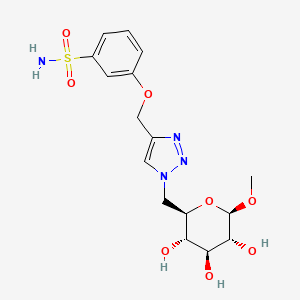
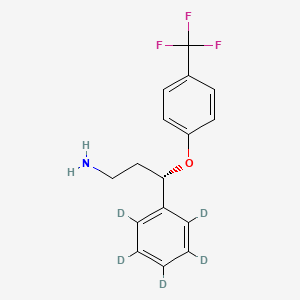
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)

